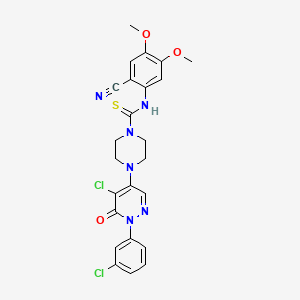
4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a useful research compound. Its molecular formula is C24H22Cl2N6O3S and its molecular weight is 545.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide (CAS No. 477867-42-8) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C24H22Cl2N6O3S
- Molecular Weight : 545.44 g/mol
- Structural Characteristics : The compound features a pyridazine core, which is known for its diverse biological activities, particularly in anti-inflammatory and analgesic properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Pyridazine derivatives have been reported to inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for their analgesic and anti-inflammatory effects .
- Antiplatelet Activity : The compound may exhibit antiplatelet properties by inhibiting thromboxane A2 synthase, which plays a significant role in platelet aggregation and vascular inflammation .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
Anti-inflammatory Activity
The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes:
- Experimental Models : Animal models treated with this compound showed reduced inflammation markers and pain responses, supporting its use as an analgesic agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in disease processes:
- 5-Lipoxygenase Inhibition : This inhibition contributes to its anti-inflammatory profile and may provide therapeutic benefits in conditions like asthma and other inflammatory diseases .
Case Studies
Several case studies have investigated the pharmacological effects of derivatives related to this compound:
- Pyridazine Derivatives : A study on pyridazine compounds indicated their effectiveness as non-selective COX inhibitors, showcasing similar activity profiles to established NSAIDs .
- Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with other anticancer agents, revealing enhanced efficacy against resistant cancer cell lines .
Properties
IUPAC Name |
4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]-N-(2-cyano-4,5-dimethoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O3S/c1-34-20-10-15(13-27)18(12-21(20)35-2)29-24(36)31-8-6-30(7-9-31)19-14-28-32(23(33)22(19)26)17-5-3-4-16(25)11-17/h3-5,10-12,14H,6-9H2,1-2H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXVBARKQCXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














